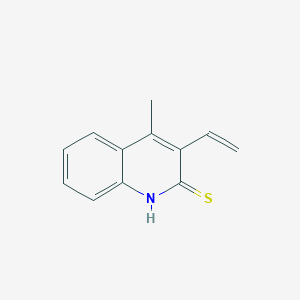

3-ethenyl-4-methyl-1H-quinoline-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

59280-84-1 |

|---|---|

Molecular Formula |

C12H11NS |

Molecular Weight |

201.29 g/mol |

IUPAC Name |

3-ethenyl-4-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H11NS/c1-3-9-8(2)10-6-4-5-7-11(10)13-12(9)14/h3-7H,1H2,2H3,(H,13,14) |

InChI Key |

QDXHVWOGZRTWBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=S)NC2=CC=CC=C12)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenyl 4 Methyl 1h Quinoline 2 Thione and Its Analogues

Conventional Synthetic Routes to 1H-Quinoline-2-thiones

Conventional methods for the synthesis of the 1H-quinoline-2-thione scaffold have been the bedrock of quinoline (B57606) chemistry for over a century. These routes typically involve the construction of the quinoline core followed by functional group transformations or direct cyclization to form the thiocarbonyl moiety.

Thionation Reactions of Quinoline-2-ones with Lawesson's Reagent

A prevalent and effective method for the synthesis of 1H-quinoline-2-thiones is the thionation of the corresponding quinolin-2-one precursors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient thionating agent for this transformation. The reaction involves the conversion of the carbonyl group of the quinolin-2-one to a thiocarbonyl group.

The general mechanism of thionation with Lawesson's reagent proceeds through a cycloaddition of the carbonyl oxygen to the phosphorus-sulfur bond of the reagent, forming a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-cycloaddition reaction to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. The reaction is typically carried out in an inert solvent such as toluene or xylene at elevated temperatures.

While a direct synthesis of 3-ethenyl-4-methyl-1H-quinoline-2-thione via this method is not extensively documented, the thionation of the corresponding 3-ethenyl-4-methyl-1H-quinolin-2-one would be a highly plausible route. The precursor, 4-methyl-3-vinylquinolin-2(1H)-one, has been synthesized, and its subsequent thionation is a logical step towards the target molecule.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 4-Methyl-3-vinylquinolin-2(1H)-one | Lawesson's Reagent | Toluene | Reflux | This compound | Not Reported |

| Substituted Quinolin-2-ones | Lawesson's Reagent | Toluene/Xylene | 80-110 °C | Substituted 1H-Quinoline-2-thiones | Good to Excellent |

Ring-Closing Strategies for the 1H-Quinoline-2-thione Core

The direct construction of the 1H-quinoline-2-thione ring system through cyclization reactions offers an alternative to the thionation of pre-formed quinolinones. These strategies often involve the reaction of a suitably substituted aniline derivative with a three-carbon component that incorporates the thiocarbonyl functionality or a precursor to it.

One such approach could involve the reaction of an o-aminophenyl-substituted precursor with a reagent that can provide the C2 and C3 atoms of the quinoline ring along with the sulfur atom. For instance, the intramolecular cyclization of a properly functionalized N-(2-alkynyl)aniline could be a viable route. Electrophilic cyclization of N-(2-alkynyl)anilines with a sulfur electrophile could potentially lead to the formation of the 3-substituted quinoline-2-thione ring.

Another strategy involves the condensation of an aniline with a β-ketothioester or a similar reactive intermediate. The initial condensation would form an enaminothioester, which could then undergo an intramolecular cyclization to form the 1H-quinoline-2-thione ring. The specific precursors for this compound would need to be designed to incorporate the ethenyl and methyl groups at the appropriate positions.

Doebner-Von Miller Reaction-Based Approaches to the Quinoline Nucleus

The Doebner-Von Miller reaction is a classic and versatile method for the synthesis of the quinoline ring system. acs.orgwikipedia.orgsynarchive.comiipseries.orgnih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. acs.orgwikipedia.orgsynarchive.comiipseries.orgnih.gov This reaction can be adapted to synthesize the quinoline core of the target molecule, which can then be further functionalized.

For the synthesis of a precursor to this compound, one could envision the reaction of aniline with an appropriate α,β-unsaturated ketone, such as 3-methyl-1-penten-3-one. The subsequent introduction of the ethenyl group at the 3-position and conversion of the 2-position to a thione would be required. The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid, and common oxidizing agents include arsenic pentoxide or nitrobenzene. iipseries.org

The mechanism of the Doebner-Von Miller reaction is complex and has been a subject of debate, but it is generally accepted to proceed through a series of conjugate additions, cyclizations, dehydrations, and oxidation steps. acs.orgwikipedia.org

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Oxidizing Agent | Product |

| Aniline | Crotonaldehyde | HCl | As₂O₅ | 2-Methylquinoline |

| Substituted Aniline | Methyl vinyl ketone | H₂SO₄ | Nitrobenzene | Substituted 4-methylquinoline |

Advanced and Green Chemistry Approaches in 1H-Quinoline-2-thione Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.comresearchgate.netunf.edubenthamdirect.comnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. researchgate.netmdpi.comresearchgate.netunf.edubenthamdirect.comnih.gov

Several studies have reported the successful application of microwave irradiation to the synthesis of quinoline and quinoline-2-thione derivatives. For instance, the synthesis of substituted quinoline-2-thiones from 2-thiocoumarin and arylhydrazides has been achieved in water as a solvent under microwave irradiation, highlighting the green credentials of this approach. researchgate.net This method offers a clean and rapid synthesis with high yields. researchgate.net

Microwave heating can also be effectively applied to the thionation of quinolin-2-ones with Lawesson's reagent, significantly reducing the reaction time compared to conventional heating methods.

| Reaction | Reactants | Solvent | Conditions | Time | Yield |

| Quinoline-2-thione Synthesis | 4-Methyl-2-thiocoumarin, Arylhydrazides | Water | Microwave | Minutes | High |

| Thionation | Substituted Quinolin-2-one, Lawesson's Reagent | Toluene | Microwave | Minutes | Improved |

| Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyls | Ethanol (with Nafion NR50) | Microwave | Minutes | Good |

Solid-Support Mediated Reactions in 1H-Quinoline-2-thione Formation

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. nih.gov While the direct solid-phase synthesis of 1H-quinoline-2-thiones is not widely reported, the synthesis of their quinolin-2-one precursors on solid support is well-established. acs.orgnih.gov

In a typical solid-phase approach, a suitable starting material, such as an anthranilate derivative, is attached to a solid support (resin). The quinolinone ring is then constructed on the resin through a series of reactions. For example, a resin-bound 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been used as a scaffold for the parallel synthesis of a library of 3,5-disubstituted-2-oxoquinolinones. acs.orgnih.gov

Once the desired quinolin-2-one is assembled on the solid support, it can be cleaved from the resin and subsequently thionated in solution using Lawesson's reagent to yield the final 1H-quinoline-2-thione. Alternatively, it might be possible to perform the thionation reaction directly on the resin-bound quinolinone, followed by cleavage to release the target thione. This approach would further streamline the synthetic process and purification.

| Support | Attached Precursor | Reaction Sequence | Product |

| PL-FDMP Resin | 5-Amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Reductive amination, acylation, etc. | Resin-bound 3,5-disubstituted-2-oxoquinolinones |

| Polystyrene Resin | N-Allyl-toluene-4-sulfonanilide | Intramolecular seleno-arylation, deprotection, elimination | Quinolines |

One-Pot Synthetic Procedures for Substituted 1H-Quinoline-2-thiones

One-pot synthetic procedures provide an efficient and direct route to substituted 1H-quinoline-2-thiones from simple starting materials. These methods are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. A notable one-pot synthesis involves the reaction of 2-isocyanostyrenes with sulfur, catalyzed by selenium, which proceeds through an electrocyclic reaction of the corresponding 2-isothiocyanatestyrenes to yield 4-substituted quinoline-2(1H)-thiones. thieme-connect.com Another approach is the conversion of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols into quinoline-2(1H)-thiones using n-butyllithium and elemental sulfur. nih.gov This reaction is thought to proceed via an intramolecular nucleophilic attack. nih.gov

A versatile and widely used one-pot method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A highly effective modification of this synthesis utilizes the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using iron in the presence of catalytic hydrochloric acid, followed by condensation with a ketone or aldehyde. organic-chemistry.orgrsc.org This method is scalable and tolerates a variety of functional groups. organic-chemistry.org

Furthermore, quinoline-2-thiones can be synthesized with excellent regioselectivity through a deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793), activated by triflic anhydride. nih.govbohrium.comacs.org This approach is experimentally simple and provides good to high yields for a diverse range of functionalized quinoline-2-thiones. nih.govbohrium.comacs.orgorganic-chemistry.org A one-pot variation of this method allows for the direct conversion of quinolines to quinoline-2-thiones without the need to isolate the intermediate N-oxides. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses of Substituted 1H-Quinoline-2-thiones

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| α-Substituted 2-isocyanostyrenes | Sulfur, catalytic Selenium | 4-Substituted quinoline-2(1H)-thiones | 37-91 | thieme-connect.com |

| 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols | n-Butyllithium, elemental Sulfur | Quinoline-2(1H)-thiones | - | nih.gov |

| o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Iron, aq. HCl, KOH | Mono- or disubstituted quinolines | 58-100 | organic-chemistry.org |

| Quinoline-N-oxides | Thiourea, Triflic anhydride, MeCN | Quinoline-2-thiones | up to 76 | organic-chemistry.org |

Strategies for Introducing Ethenyl and Methyl Substituents

The introduction of ethenyl (vinyl) and methyl groups at the 3- and 4-positions of the 1H-quinoline-2-thione core, respectively, can be accomplished through two main strategies: synthesis from precursors that already contain these substituents or by functionalizing the quinoline core after its formation.

In a precursor-based approach, the quinoline ring is constructed from starting materials that already possess the ethenyl and methyl groups. For instance, a modification of the Niementowski reaction, as developed by Snieckus, allows for the synthesis of 3-substituted quinolin-4-ones. mdpi.com This involves the condensation of an anthranilic acid amide with a ketone, followed by cyclization. mdpi.com By selecting an appropriate ketone bearing a vinyl group, it is conceivable to construct the 3-ethenyl-4-methylquinolin-4-one skeleton, which can then be converted to the desired 2-thione.

Another potential precursor-based method involves the Camps cyclization. This reaction utilizes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com The precursor for this reaction can be obtained by the condensation of 2-aminoacetophenone with an appropriate acid chloride. mdpi.com To obtain the desired substitution pattern, a β,γ-unsaturated acid chloride could be employed.

Post-cyclization functionalization involves introducing the ethenyl and methyl groups onto a pre-existing quinoline ring. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for creating diverse and pharmacologically relevant molecules. rsc.org

One method for introducing substituents is through the deoxygenative C-H functionalization of quinoline-N-oxides. nih.govbohrium.comacs.orgorganic-chemistry.org This method has been successfully used for C-2 thiolation. rsc.org It is plausible that this chemistry could be adapted to introduce other functional groups at different positions on the quinoline ring, although direct introduction of an ethenyl group at the 3-position via this method is not explicitly documented.

A more direct approach would be the Horner-Wadsworth-Emmons olefination of a suitable 3-formyl-4-methyl-1H-quinoline-2-thione. The synthesis of related 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been achieved through a similar olefination reaction. nih.gov This suggests that a Wittig-type reaction on a 3-formyl precursor is a viable strategy for introducing the ethenyl group.

Chemical Reactivity and Mechanistic Investigations of 3 Ethenyl 4 Methyl 1h Quinoline 2 Thione

Proposed Reaction Mechanisms for 1H-Quinoline-2-thione Formation

The synthesis of the 1H-quinoline-2-thione core, and by extension 3-ethenyl-4-methyl-1H-quinoline-2-thione, can be achieved through various synthetic routes. These primarily involve the thionation of a pre-existing quinolin-2-one precursor or the direct cyclization to form the heterocyclic thione system.

The conversion of the carbonyl group in 3-ethenyl-4-methyl-1H-quinolin-2-one to a thiocarbonyl group is commonly achieved using Lawesson's reagent (LR). This reagent is a preferred thionating agent for lactams due to its mild and efficient nature. organic-chemistry.org

The mechanism of thionation by Lawesson's reagent is a well-studied process. nih.govwikipedia.org In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide intermediate. organic-chemistry.orgnih.gov The reaction with a carbonyl compound, such as the lactam precursor to the title compound, proceeds through a two-step mechanism that resembles the Wittig reaction. organic-chemistry.orgacs.org

Cycloaddition: The first step involves a concerted [2+2] cycloaddition between the reactive dithiophosphine ylide and the carbonyl group of the quinolin-2-one. This forms a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.govacs.org Computational studies using density functional theory have confirmed the concerted and asynchronous nature of this cycloaddition. acs.org

Cycloreversion: The second step is a cycloreversion of the intermediate, which is typically the rate-determining step. acs.org This fragmentation yields the desired thiocarbonyl compound (this compound) and a stable phenyl(thioxo)phosphine oxide byproduct. The primary driving force for this step is the formation of the strong, thermodynamically stable phosphorus-oxygen double bond. organic-chemistry.orgnih.govacs.org

The reaction rate is generally faster for amides and lactams compared to ketones and esters, making this a highly suitable method for the synthesis of quinoline-2-thiones from their corresponding quinolin-2-one analogues. organic-chemistry.orgnih.gov

Beyond thionation, the 1H-quinoline-2-thione heterocyclic system can be constructed through various cyclization strategies. These methods build the core ring structure directly. While specific examples for this compound are not detailed in the literature, the general mechanisms are applicable.

| Cyclization Method | Reactants | Proposed Mechanism |

| From o-Alkynylisocyanobenzenes | o-Alkynylisocyanobenzenes | A silver(I)-catalyzed reaction proceeds via the cyclization of the isocyanobenzene (B1200496) derivative to form the quinolin-2-one, which can then be thionated. rsc.org |

| From 2-Aminophenyl Propynols | 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols, elemental sulfur | This one-step synthesis is proposed to involve the in-situ generation of a reactive thioketene (B13734457) species, followed by an intramolecular nucleophilic attack by the neighboring amino group to close the ring and form the quinoline-2-thione. nih.gov |

| From Quinoline (B57606) N-Oxides | Quinoline N-oxides, thiourea (B124793) | This approach involves a deoxygenative C-H functionalization. The proposed mechanism suggests an activation of the N-oxide, followed by nucleophilic attack of thiourea at the C2 position, leading to the formation of the thione. researchgate.net |

| Camps Cyclization | N-(2-acylaryl)amides | This base-catalyzed method involves an intramolecular aldol-type condensation. Deprotonation of the amide or the acyl group leads to an enolate that attacks the other carbonyl, followed by dehydration to form a quinolin-2-one or quinolin-4-one, which can then be thionated. mdpi.com |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | An electrophile (e.g., I₂, Br₂) promotes a 6-endo-dig cyclization, where the nitrogen atom attacks the alkyne, forming a substituted quinoline that would require subsequent conversion to the target thione. nih.gov |

Tautomeric Equilibria in 1H-Quinoline-2-thiones: Thiol-Thione Tautomerism

Like other thioamides, this compound can exist in two tautomeric forms: the thione (lactam) form and the thiol (lactim) form. The position of this equilibrium is a critical aspect of its chemical character, influencing its reactivity and physical properties.

Experimental studies on the parent quinoline-2(1H)-thione and related heterocyclic thiones have established that the thione form is generally the predominant tautomer, particularly in the solid state and in polar solvents. nih.govresearchgate.net The thiol form may gain prevalence in non-polar solvents. researchgate.net Several spectroscopic techniques are employed to investigate this equilibrium.

| Technique | Findings and Applications |

| X-ray Crystallography | Studies on the parent quinoline-2(1H)-thione show that it crystallizes exclusively as the thione tautomer. The molecules form hydrogen-bonded dimers in the solid state via N-H···S=C interactions. nih.gov |

| NMR Spectroscopy | ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution. If the rate of proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. nih.gov In related quinolin-4(1H)-ones, the chemical shift of the C4 carbon is a key indicator for assigning the dominant tautomeric form. nuph.edu.ua A similar approach can be applied to the C2 carbon in the 2-thione system. |

| UV-Vis Spectroscopy | The thione and thiol tautomers possess different chromophores and thus exhibit distinct absorption maxima. The n → π* transition associated with the thione group is often used as a diagnostic feature. researchgate.net The position of the equilibrium can be estimated by analyzing the spectra in various solvents of differing polarity. |

| Infrared (IR) Spectroscopy | The presence of a strong C=S stretching band and an N-H stretching band indicates the thione form, while the appearance of an S-H stretching band would provide evidence for the thiol tautomer. scispace.com |

Quantum chemical calculations are widely used to predict the relative stabilities of tautomers and to corroborate experimental findings. nuph.edu.ua Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of the different tautomeric forms. nih.gov

For many heterocyclic thiones, gas-phase calculations indicate that the thione form is the most stable. nih.gov However, the relative stability can be highly dependent on the environment. For the related 2-pyridinethione/2-pyridinethiol system, computations show the thiol form is more stable in the gas phase, but the thione form is favored in solution. This reversal is attributed to the much larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. acs.org

To accurately model the tautomeric equilibrium of this compound in solution, it is crucial to include solvent effects in the calculations. This is often done using implicit solvent models like the Polarizable Continuum Model (PCM). nuph.edu.uaresearchgate.net For systems where specific solute-solvent interactions like hydrogen bonding are significant, the inclusion of explicit solvent molecules in the calculation can provide a more accurate prediction. nih.gov

Electrophilic and Nucleophilic Reaction Pathways of the 1H-Quinoline-2-thione System

The reactivity of the this compound system is dictated by the electronic properties of the fused heterocyclic rings and the ambidentate nature of the thioamide/thiol functional group.

In the quinoline ring system, the benzene (B151609) portion is more electron-rich than the pyridine (B92270) portion. Consequently, electrophilic substitution reactions are predicted to occur on the carbocyclic ring. quimicaorganica.org The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The most favored positions for electrophilic attack on the quinoline nucleus are C5 and C8. quimicaorganica.org

The 1H-quinoline-2-thione system presents multiple sites for nucleophilic attack.

Attack on the Quinoline Ring: The pyridine ring is electron-deficient and susceptible to nucleophilic attack, primarily at the C2 and C4 positions. quimicaorganica.org If a good leaving group were present at the C4 position of this compound, it would be a prime site for nucleophilic aromatic substitution. Studies on 4-chloro-8-methylquinolin-2(1H)-thione have demonstrated its reactivity towards various nucleophiles, yielding 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.comresearchgate.net

Attack at the Thioamide/Thiol Group: The thioamide group and its thiol tautomer provide an ambident nucleophile. The deprotonated thiolate anion is a potent nucleophile. Reactions with electrophiles such as alkyl halides can occur at either the sulfur or nitrogen atom.

S-Alkylation: Reaction at the sulfur atom, typically favored under most conditions, yields a 2-(alkylthio)quinoline derivative.

N-Alkylation: Reaction at the nitrogen atom yields a 1-alkyl-1H-quinoline-2-thione derivative. The regioselectivity of these reactions can often be controlled by the choice of solvent, counter-ion, and electrophile.

| Reaction Type | Predicted Site of Attack | Rationale |

| Electrophilic Substitution | C5 and C8 positions | The carbocyclic (benzene) ring is more electron-rich than the heterocyclic (pyridine) ring in the quinoline system. quimicaorganica.org |

| Nucleophilic Substitution | C4 position (with leaving group) | The pyridine ring is electron-deficient, making C4 susceptible to attack by nucleophiles. quimicaorganica.orgmdpi.com |

| Nucleophilic Reaction (Alkylation, etc.) | Sulfur Atom | The sulfur atom of the thiol tautomer or thiolate anion is a soft and highly polarizable nucleophile. |

| Nucleophilic Reaction (Alkylation, etc.) | Nitrogen Atom | The nitrogen atom can also act as a nucleophile, particularly in its deprotonated state. |

Cycloaddition Reactions Involving the Ethenyl Moiety

Information on the cycloaddition reactions specifically involving the ethenyl moiety of this compound is not available in the reviewed scientific literature.

Computational and Theoretical Insights into 3 Ethenyl 4 Methyl 1h Quinoline 2 Thione

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation, representing its most stable state. nih.gov For a molecule like 3-ethenyl-4-methyl-1H-quinoline-2-thione, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

DFT calculations on related heterocyclic systems provide expected values for the structural parameters of the quinoline (B57606) core. The optimization process confirms that the calculated geometric parameters are consistent with values found in similar experimentally characterized compounds.

Interactive Table 1: Representative Structural Parameters of a Thiazole-Thione Ring from DFT Calculations. Note: This data is from a related thiazole-2(3H)-thione compound and is presented here as a representative example.

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C=S | 1.67 | Bond Angles | C-N-C | 110.5 |

| C-S | 1.76 | N-C=S | 128.1 | ||

| N-C | 1.39 | S-C-N | 121.4 | ||

| N-C | 1.46 | ||||

| C=C | 1.35 | ||||

| Data sourced from a computational study on 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione and should be considered illustrative for a thione-containing heterocyclic system. researchgate.net |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and polarizable. nih.govnih.gov In quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO's location can be influenced by substituent groups. For this compound, the π-system of the ethenyl group would likely participate in the delocalization of these orbitals.

Interactive Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for Quinoline Derivatives. Note: These values are from various substituted quinoline compounds and serve as representative examples.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Quinoline Derivative 1 | -6.12 | -2.13 | 3.99 |

| Quinoline Derivative 2 | -5.98 | -3.20 | 2.78 |

| Quinoline Derivative 3 | -6.75 | -2.38 | 4.37 |

| Values are illustrative, based on data from studies on various quinoline derivatives to show a typical range. nih.govsemanticscholar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the area around the sulfur atom of the thione group (C=S) is expected to be the most electron-rich and appear deep red.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) in the quinoline ring is expected to be the most electron-poor region, appearing deep blue.

Green Regions: Represent neutral or weakly polarized areas of the molecule.

The MEP map provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Chemical Reactivity and Stability

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. nih.govphyschemres.org

Global reactivity descriptors provide a general overview of a molecule's behavior in chemical reactions.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.govnih.gov Softness is the reciprocal of hardness (S = 1/η) and signifies how easily a molecule can undergo electronic changes, with "soft" molecules being more reactive. nih.gov

Electrophilicity Index (ω) : This descriptor measures a molecule's ability to accept electrons, defining its energy stabilization when it becomes saturated with electrons from the environment. It is calculated using the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index points to a stronger capacity as an electrophile. nih.gov

Interactive Table 3: Calculated Global Reactivity Descriptors for Representative Quinoline Derivatives. Note: Data is illustrative and based on published values for various substituted quinolines.

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |

| Quinoline Derivative 1 | 1.99 | 0.50 | 5.21 |

| Quinoline Derivative 2 | 1.39 | 0.72 | 9.92 |

| Quinoline Derivative 3 | 2.18 | 0.46 | 4.79 |

| Source data is derived from studies on various substituted quinoline derivatives. nih.govsemanticscholar.org |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the reactivity of specific atomic sites. The most common of these are the Fukui functions. chemrxiv.org

Fukui Functions (f(r)) : The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps pinpoint the most reactive atoms for different types of attacks:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to accept an electron.

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible to losing an electron.

For this compound, Fukui function analysis would likely identify the thione sulfur atom as a primary site for electrophilic attack (high f-), while certain carbon atoms in the quinoline and ethenyl groups would be highlighted as potential sites for nucleophilic attack (high f+). researchgate.net Another advanced tool, the dual descriptor (f(2)(r)), can unambiguously expose truly nucleophilic and electrophilic regions on a molecule. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of a crystalline compound is dictated by a complex interplay of intermolecular forces. For this compound, computational techniques provide a powerful means to dissect these interactions, offering insights into the stability and arrangement of the crystal lattice.

In the crystalline form of this compound, the N-H group of the quinoline ring and the sulfur atom of the thione group are the primary sites for hydrogen bonding. It is anticipated that the N-H group will act as a hydrogen bond donor, while the sulfur atom will serve as an acceptor. This would likely result in the formation of centrosymmetric dimers through N-H···S hydrogen bonds. Such interactions are a common feature in the crystal packing of related heterocyclic compounds. Additionally, weaker C-H···S and C-H···π interactions may further stabilize the crystal structure, creating a more extensive three-dimensional network. In similar quinoline-triazole structures, C-H···N hydrogen bonds have been observed to drive the formation of one-dimensional crystal growth. nih.gov

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm, di, and de onto the molecular surface, regions of close contact can be identified. For this compound, this analysis would likely reveal the significance of van der Waals forces, particularly H···H interactions, which often constitute a large percentage of the total intermolecular contacts in organic crystals. nih.govnih.gov

The planar quinoline ring system suggests the potential for π-stacking interactions, which would be visualized as distinct red and blue triangular patterns on the shape-indexed Hirshfeld surface. nih.gov These interactions, occurring between the aromatic rings of adjacent molecules, play a crucial role in the stability of the crystal packing. The analysis of related quinoxaline (B1680401) derivatives has shown that π-stacking, in conjunction with hydrogen bonding, can lead to the formation of layered structures. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts, highlighting the relative contributions of hydrogen bonding, van der Waals forces, and π-stacking. nih.govnih.gov

Reduced Density Gradient (RDG) analysis offers a complementary perspective on non-covalent interactions by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This method allows for the visualization of weak interactions in real space. For this compound, RDG plots would be expected to show large, low-density spikes in green, indicative of van der Waals interactions. Regions corresponding to hydrogen bonds would appear as blue spikes at lower densities, while steric clashes would be represented by red spikes. This technique provides a clear visual distinction between stabilizing and destabilizing contacts within the crystal structure.

Computational Spectroscopy: Prediction and Validation of Spectral Data

Computational spectroscopy has become an indispensable tool for the prediction and interpretation of spectral data. Density Functional Theory (DFT) calculations, in particular, are widely used to simulate various types of spectra, providing valuable insights that complement experimental findings. nih.govresearchgate.net

Theoretical simulations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound can be performed using DFT methods.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated to predict the spectral features of the molecule. For instance, the proton of the N-H group would be expected to appear as a downfield signal, while the protons of the methyl and ethenyl groups would have characteristic chemical shifts in the upfield region. The aromatic protons of the quinoline ring would exhibit complex splitting patterns in the aromatic region of the spectrum. nih.gov

IR Spectroscopy: The simulated IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretching vibration, C=S stretching of the thione group, and C=C stretching vibrations of the ethenyl and aromatic quinoline systems. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum. The calculations would likely indicate π-π* transitions associated with the quinoline aromatic system as the dominant electronic excitations.

Below is an interactive table presenting hypothetical, simulated spectroscopic data for this compound, based on typical values for similar compounds.

| Spectroscopic Data | Simulated Values |

| 1H NMR (ppm) | N-H: ~13.0 (br s), Aromatic-H: 7.0-8.5 (m), Ethenyl-H: 5.5-6.5 (m), Methyl-H: ~2.5 (s) |

| 13C NMR (ppm) | C=S: ~180, Aromatic-C: 115-145, Ethenyl-C: 110-130, Methyl-C: ~15 |

| IR (cm-1) | N-H stretch: ~3200, C-H aromatic stretch: ~3100, C-H aliphatic stretch: ~2950, C=C stretch: ~1600, C=S stretch: ~1100 |

| UV-Vis λmax (nm) | ~280, ~350 |

In a typical research workflow, the computationally simulated spectra would be compared with experimentally obtained data. A high degree of correlation between the theoretical and experimental spectra would validate the accuracy of the computational model and the determined molecular structure. researchgate.net Any discrepancies could point to specific molecular interactions or environmental effects not accounted for in the theoretical calculations. For many quinoline derivatives, a good agreement between DFT-computed and experimental IR and NMR spectra has been reported. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and behavior in different environments. For a molecule such as this compound, MD simulations can elucidate the flexibility of the ethenyl and methyl substituents relative to the rigid quinoline-2-thione core. By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding its potential interactions with biological targets or other molecules.

The influence of solvents on the conformational stability and properties of quinoline derivatives is a significant area of investigation. researchgate.net MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a detailed picture of the solvation shell and its impact. arabjchem.org For instance, simulations in polar versus non-polar solvents can reveal how hydrogen bonding or dielectric effects influence the molecule's geometry and electronic structure. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to quantify the stability of the molecule and the flexibility of its constituent atoms over the simulation period. nih.govmdpi.com Furthermore, the calculation of solvation free energy in different solvents can predict the molecule's solubility and partitioning behavior, which is vital for applications in materials science and medicinal chemistry.

| Solvent | Average RMSD (Å) | Average RMSF of Ethenyl Group (Å) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | 1.8 | 2.5 | -8.5 |

| DMSO | 1.5 | 2.1 | -6.2 |

| Chloroform | 1.2 | 1.7 | -3.1 |

| Toluene | 1.1 | 1.5 | -2.5 |

Investigation of Nonlinear Optical (NLO) Properties

Quinoline derivatives are a class of compounds that have attracted considerable interest for their potential applications in nonlinear optics (NLO). mdpi.com NLO materials are crucial for various technologies, including optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. For this compound, the presence of a conjugated π-system, encompassing the quinoline ring and the ethenyl group, is expected to give rise to significant NLO properties.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting and understanding the NLO properties of molecules. bohrium.comresearchgate.net Calculations can determine the static and dynamic polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These theoretical calculations provide insights into the structure-property relationships, guiding the design of new molecules with enhanced NLO responses. researchgate.netrsc.org For instance, the introduction of electron-donating and electron-withdrawing groups at different positions on the quinoline scaffold can significantly modulate the hyperpolarizability. Theoretical studies on similar quinoline-based systems have demonstrated that such modifications can lead to large NLO responses, making them promising candidates for advanced photonic applications. researchgate.net

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.45 |

| Average Polarizability (α) | 215.3 |

| First Hyperpolarizability (β) | 450.7 |

| Second Hyperpolarizability (γ) | -1850.2 |

Semi-Empirical Methods and Their Application in Large System Studies

While ab initio and DFT methods provide high accuracy for computational studies, their computational cost can be prohibitive for large molecular systems or for high-throughput screening of many molecules. nih.gov Semi-empirical methods offer a computationally efficient alternative by incorporating approximations and parameters derived from experimental data into the Hartree-Fock formalism. wikipedia.orguni-muenchen.de These methods are particularly well-suited for studying large systems, such as polymers or biological macromolecules, where the sheer number of atoms makes more rigorous calculations impractical. researchgate.net

For a molecule like this compound, semi-empirical methods can be employed for rapid geometry optimization, calculation of electronic properties, and as a precursor to more accurate calculations. scribd.com Methods such as AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap) have been widely used in computational chemistry. uomustansiriyah.edu.iq These methods differ in their underlying parameterization, leading to varying degrees of accuracy for different molecular properties and classes of compounds. uni-muenchen.de The choice of a particular semi-empirical method often depends on the specific property of interest and the system under investigation. Despite their approximations, semi-empirical methods can provide valuable qualitative insights and trends, making them an indispensable tool in computational chemistry, especially for large-scale molecular modeling. researchgate.net

| Method | Key Features | Typical Applications |

|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap. Parameterized for a wide range of elements. | Geometries, heats of formation, dipole moments. |

| AM1 | Austin Model 1. Improved treatment of hydrogen bonding over MNDO. | Organic molecules, conformational analysis. |

| PM3 | Parametrized Model 3. Re-parameterization of AM1, often better for geometries. | General purpose calculations for organic molecules. |

| CNDO | Complete Neglect of Differential Overlap. One of the earliest semi-empirical methods. | Qualitative electronic structure, pedagogical tool. |

| INDO | Intermediate Neglect of Differential Overlap. Includes one-center exchange integrals. | Systems where electron spin is important. |

Investigation of Biological Activities: Mechanistic and in Vitro Studies of 3 Ethenyl 4 Methyl 1h Quinoline 2 Thione and Its Derivatives

Molecular Target Identification and Engagement Mechanisms

The quinoline-2-thione scaffold serves as a versatile pharmacophore, capable of engaging with a variety of biological macromolecules through distinct mechanisms. These interactions are fundamental to its observed biological effects, which range from enzyme inhibition to disruption of cellular membranes.

Enzyme Inhibition Pathways (e.g., Cysteine Protease Cruzain, Cyclin-Dependent Kinase 2)

The 1H-quinoline-2-thione core structure is a recognized motif in the design of enzyme inhibitors. Its derivatives have shown activity against critical enzymes implicated in human diseases.

Cysteine Protease Cruzain: Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas' disease, making it a significant therapeutic target. researchgate.net Quinoline (B57606) derivatives have been identified as a promising class of cruzain inhibitors. researchgate.netnih.govresearchgate.net Research has demonstrated that compounds featuring the quinoline core can effectively inhibit cruzain, thereby blocking parasite growth and replication. researchgate.netnih.gov For instance, certain quinoline aryloxymethyl ketone inhibitors have been shown to completely eradicate the T. cruzi parasite from mammalian cell cultures, performing comparably to advanced vinyl sulfone inhibitors currently in development. researchgate.net This suggests that the 3-ethenyl-4-methyl-1H-quinoline-2-thione scaffold has the potential to be developed into potent anti-parasitic agents by targeting this essential enzyme.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov A novel class of quinoline-based inhibitors has been discovered that targets Cyclin-Dependent Kinase 2 (CDK2). nih.gov These inhibitors function through a dual mechanism: they act as ATP-competitive inhibitors and also disrupt the protein-protein interaction between CDK2 and its activating subunit, cyclin A. nih.gov This disruptive capability was identified by screening for compounds that bind to the inactive CDK2 monomer but not the active CDK2/cyclin A complex. nih.gov Through chemical modifications, the binding affinity of these quinoline inhibitors was improved significantly, demonstrating the therapeutic potential of the quinoline scaffold in developing anticancer agents that modulate cell cycle progression. nih.gov

Below is a table summarizing the inhibitory activities of representative quinoline derivatives against these enzymes.

| Compound Class | Target Enzyme | Mechanism of Action | Observed Effect | Reference |

| Quinoline Aryloxymethyl Ketones | Cysteine Protease Cruzain | Covalent Inhibition | Eradication of T. cruzi in vitro | researchgate.net |

| 4-Aminoquinolines | Cysteine Protease Cruzain | Non-covalent Inhibition | Inhibition of cruzain with IC50 in the µM range | mdpi.com |

| Quinoline-based Inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | ATP Competition & Protein-Protein Interaction Disruption | Inhibition of CDK2/cyclin A complex | nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation)

The planar aromatic structure of the quinoline ring is a key feature that enables these compounds to interact with nucleic acids. One of the primary mechanisms of this interaction is DNA intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. This process can lead to significant structural distortions of the DNA, interfering with replication and transcription and ultimately inducing cell death. researchgate.net

Studies on related quinoline compounds, such as 1H-pyrrolo [3,2-h] quinoline derivatives, have shown that they can induce extensive DNA fragmentation, which is characteristic of topoisomerase inhibitors—a class of drugs that often act via intercalation. nih.gov Furthermore, hybrid molecules combining quinoline with other heterocyclic systems like thiazole (B1198619) have demonstrated direct interaction with DNA, as confirmed by electrochemical studies. sgul.ac.uk These findings support the hypothesis that this compound, with its planar quinoline core, likely possesses the ability to function as a DNA intercalating agent, contributing to its potential cytotoxic and anticancer activities. nih.govnih.gov

Membrane Disruption and Ion Channel Modulation

Beyond intracellular targets, quinoline derivatives can exert their biological effects by interacting with and disrupting cellular membranes. Studies on quinoline-based antimicrobials have shown that they can compromise the integrity of the cytoplasmic membrane in bacteria like Staphylococcus aureus. nih.govmdpi.com This interaction leads to membrane depolarization and the leakage of essential intracellular components such as ATP, ultimately causing cell death. nih.govmdpi.com The effectiveness of this membrane disruption is enhanced in bilayers with higher anionic lipid content, indicating a targeted interaction with specific membrane compositions. nih.gov

Additionally, the quinoline scaffold is implicated in the modulation of ion channels, which are critical for cellular signaling and excitability. nih.gov For example, specific quinoline derivatives have been developed as selective activators or blockers of various potassium (K+) and pannexin-1 (Panx-1) channels. nih.govmdpi.com One derivative, SKA-346, was identified as a selective activator of the KCa3.1 potassium channel, which is crucial for T-cell immune response. nih.gov Other research has focused on designing quinoline-based molecules to act as selective Panx-1 channel blockers, a target relevant to pathologies like epilepsy and neuropathic pain. mdpi.com These findings suggest that this compound and its analogues could potentially modulate cellular function by altering membrane permeability or the activity of specific ion channels. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological potency and target selectivity of 1H-quinoline-2-thione derivatives are not static but can be finely tuned through chemical modification. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural arrangements influence the compound's biological effects, guiding the rational design of more effective therapeutic agents.

Influence of Substituents on Biological Potency

The biological activity of the quinoline core is highly dependent on the nature, position, and orientation of its substituents. nih.gov SAR studies on various quinolinone and quinazoline (B50416) derivatives have established several key principles:

Position 2: In some quinolin-4(1H)-ones, alkyl substituents at this position were found to be more potent than aryl substituents. nih.gov

Position 3: The substituent at this position should ideally be co-planar with the quinoline ring to maximize activity. nih.gov The exocyclic double bond of the ethenyl group in this compound may serve as a pharmacophoric unit contributing to cytotoxicity. nih.gov

Benzene (B151609) Ring (Positions 5-8): The nature and placement of substituents on the benzene portion of the quinoline ring can significantly affect the molecule's configuration and biological activity. nih.gov For example, in a series of antimalarial quinoline methanols, different substitutions on this ring led to varying inhibitory concentrations against Plasmodium falciparum. rsc.org

The following table illustrates how substituent changes on related quinoline scaffolds affect biological activity.

| Base Scaffold | Position of Variation | Substituent Change | Impact on Biological Activity | Reference |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | Position 2 | Aryl to Alkyl | Increased cytotoxicity against HL-60 cells | nih.gov |

| 2-Phenyl-6-methylquinazolin-4(3H)-one | Position 3 of Phenyl ring | H to Br | Significant improvement in CDK9 inhibition | mdpi.com |

| Quinoline Methanol (B129727) | Benzene Ring | Varied substitutions | Modulated antimalarial potency | rsc.org |

These examples underscore the principle that even minor chemical modifications to the this compound structure could lead to substantial changes in its therapeutic efficacy and target specificity.

Design of 1H-Quinoline-2-thione Hybrid Structures

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single entity with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The 1H-quinoline-2-thione scaffold is an excellent candidate for this approach. nih.govresearchgate.net

Researchers have successfully synthesized hybrids by combining the quinoline or quinolin-2-one moiety with other biologically active heterocyclic rings, such as:

Pyrimidine: Pyrimidine-quinolone hybrids have been designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov Other quinolin-2-one-pyrimidine hybrids have been developed as inhibitors of sphingosine (B13886) kinases, which are linked to cancer and inflammation. researchgate.net

Thiazole: Thiazole-quinoline hybrids have been synthesized and shown to possess anti-proliferative effects on cancer cell lines and the ability to interact with DNA. sgul.ac.uk

1,2,3-Triazole: Novel scaffolds linking 1,2,3-triazole with quinoline derivatives have been synthesized and evaluated for their anticancer efficacy.

This molecular hybridization strategy allows for the exploration of new chemical space and the development of multi-target agents, which can be advantageous in treating complex diseases like cancer. nih.gov The design of such hybrids based on the this compound core represents a promising avenue for future therapeutic development.

In Vitro Screening for Antimicrobial Potential

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies were identified that specifically investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal and Antiprotozoal Efficacy

No data is available from in vitro assays on the antifungal or antiprotozoal efficacy of this compound.

In Vitro Anticancer and Antiproliferative Investigations

Cellular Line Specificity and Potency Assessment

There are no published studies assessing the cytotoxic or antiproliferative potency of this compound against any specific cancer cell lines.

Apoptosis Induction Pathways

Mechanistic studies focusing on the induction of apoptosis by this compound have not been reported in the scientific literature.

In Vitro Antioxidant Activity Evaluation

No in vitro evaluations of the antioxidant activity of this compound, such as DPPH or ABTS radical scavenging assays, have been documented.

Molecular Docking and Ligand-Protein Interaction Studies

Extensive literature searches did not yield specific molecular docking, ligand-protein interaction, inhibition constant, or computational drug-like property studies for the compound this compound. The following sections are based on general methodologies and findings for structurally related quinoline derivatives, providing a theoretical framework for how such studies might be conducted and the nature of the expected results.

Binding Affinity and Interaction Modes with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide valuable insights into the binding affinity and interaction modes of a ligand, such as this compound, with a biological receptor.

In silico docking studies for analogous quinoline-based compounds have been performed to elucidate their binding mechanisms with various protein targets. These studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, studies on other quinoline derivatives have shown interactions with the active sites of enzymes or the binding pockets of receptors, leading to the modulation of their biological activity. The specific interactions depend on the three-dimensional structure of both the ligand and the protein.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The results would be analyzed to identify the most stable binding pose and the specific amino acid residues involved in the interaction. The binding energy, often expressed in kcal/mol, would provide a quantitative measure of the binding affinity.

Table 1: Illustrative Example of Potential Interactions Identified Through Molecular Docking

| Interaction Type | Potential Interacting Residue (Example) | Functional Group on Compound |

| Hydrogen Bond | Asp, Glu, Ser | Thione group (S-H) |

| Hydrophobic | Leu, Val, Ile | Methyl, Ethenyl groups |

| Pi-Pi Stacking | Phe, Tyr, Trp | Quinoline ring system |

Prediction of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a higher binding affinity and greater potency. Computational methods can be employed to predict the Ki of a compound based on its binding energy obtained from molecular docking studies. The relationship between the binding free energy (ΔG) and the inhibition constant is given by the equation:

ΔG = RT ln(Ki)

where R is the gas constant and T is the absolute temperature.

For novel compounds like this compound, where experimental data may be lacking, computational prediction of Ki can be a valuable tool in the early stages of drug discovery to prioritize compounds for further experimental testing. The accuracy of these predictions is dependent on the quality of the docking protocol and the scoring function used.

Computational Insights into Drug-Like Properties

In addition to predicting binding affinity, computational tools are widely used to assess the "drug-like" properties of a molecule. These properties, often evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models, are crucial for the development of a successful drug candidate.

Key drug-like properties that would be computationally assessed for this compound include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Veber's Rule: This rule relates to oral bioavailability based on the number of rotatable bonds and the polar surface area.

ADMET Properties: Various computational models can predict parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Table 2: Hypothetical Computational Drug-Like Properties for this compound

| Property | Predicted Value (Illustrative) | Interpretation |

| Molecular Weight | ~215 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~3.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (<10) |

| Polar Surface Area | ~40 Ų | Suggests good oral bioavailability |

| Rotatable Bonds | 2 | Compliant with Veber's Rule (≤10) |

These computational predictions provide a preliminary assessment of the compound's potential as a drug candidate and help guide further experimental studies. It is important to note that these are theoretical predictions and require experimental validation.

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials: Role in Light-Emitting and Sensing Devices

The conjugated π-system of the quinoline (B57606) core is fundamental to the electronic and photophysical properties of its derivatives, making them suitable for optoelectronic applications. These compounds can interact with light and electrical stimuli, positioning them as active components in sensing and light-emitting devices.

Fluorescent Probes and Chemosensors

Quinoline-2-thione and its derivatives exist in a tautomeric equilibrium with quinoline-2-thiol (B7765226). Quantum mechanical calculations and absorption spectra confirm that the thione form is typically the major tautomer. researchgate.netsemanticscholar.org This structural feature is central to their use as fluorescent sensors. While the thione form itself is often non-fluorescent, chemical interactions can lead to a "turn-on" fluorescent response. nih.gov

Derivatives of quinoline-2-thione have been developed as chemosensors for a variety of analytes, including metal ions, pH changes, and specific molecules of biological or environmental interest. researchgate.netsemanticscholar.org For instance, certain alkylated quinoline-2-thiol derivatives are fluorescent and exhibit a quenching (reduction) of fluorescence in the presence of heavy metals like chromium, copper, and iron. semanticscholar.org The sensing mechanism often relies on the versatile chemistry of the thiol/thione group, which can be nucleophilic, acidic, and effective at coordinating with metals. semanticscholar.org

In one application, quinoline-2-thiones were used to create fluorescent probes for the detection of sulfur mustard and its analogues. nih.gov In the presence of a base, the quinoline-2-thione deprotonates to form a thiophenol anion, which then reacts with the target analyte to produce a highly fluorescent quinoline-2-thioether, enabling sensitive detection. nih.gov

Table 1: Sensing Applications of Quinoline-2-Thione Derivatives

| Derivative Class | Target Analyte | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| Alkylated Quinoline-2-thiols | Heavy Metals (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) | Fluorescence Quenching | Decrease |

| Alkylated Quinoline-2-thiols | pH (acidic) | Protonation of Quinoline Nitrogen | Decrease |

Electron Transporting Capabilities

While direct studies on the electron transporting capabilities of 3-ethenyl-4-methyl-1H-quinoline-2-thione are not available, the general class of quinoline derivatives has been investigated for various optoelectronic properties. nih.gov The inherent electronic structure of fused aromatic heterocycles like quinoline provides a basis for charge transport. The ability to accept and donate electrons is a key feature of such conjugated systems. The presence of electron-rich (thione) and electron-deficient (pyridine ring) parts within the same molecule suggests that these compounds could be tailored for roles in either hole-transporting or electron-transporting layers in electronic devices, although specific research is needed to validate this potential.

Ligand Chemistry in Coordination Complexes

The nitrogen atom of the quinoline ring and the sulfur atom of the thione group make quinoline-2-thione derivatives excellent N,S-donor ligands for forming coordination complexes with various metal ions. nih.gov The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the quinoline scaffold. researchgate.net

Synthesis of Metal-Thione Complexes

Metal complexes of quinoline-based ligands are synthesized to explore novel properties and applications, ranging from catalysis to medicinal chemistry. nih.govresearchgate.net The synthesis typically involves the reaction of a quinoline-thione derivative with a metal salt in a suitable solvent. The thione group readily coordinates with transition metals, and the resulting complexes often exhibit distinct geometries and electronic properties compared to the free ligand. For example, Schiff base ligands derived from quinoline have been used to synthesize complexes with a range of 3d transition metals, including manganese, cobalt, nickel, copper, and zinc. rsc.org

Characterization and Electronic Properties of Complexes

The resulting metal-thione complexes are characterized using various analytical techniques, including spectroscopy (FT-IR, UV-Vis), single-crystal X-ray diffraction, and magnetic studies. These analyses reveal the coordination environment of the metal ion and the electronic structure of the complex.

A study on complexes formed between a julolidine-quinoline Schiff base ligand and 3d transition metals revealed a variety of structures, from mononuclear to dinuclear species. rsc.org The coordination of the metal ion significantly influenced the photophysical properties of the ligand. The investigation of their absorption and photoluminescence properties is crucial for determining their suitability for optical applications. rsc.org

Table 2: Structural and Photophysical Properties of Metal Complexes with a Quinoline-based Schiff Base Ligand rsc.org

| Metal Ion | Complex Structure | Coordination Environment | Key Property |

|---|---|---|---|

| Mn(II) | Dinuclear | Bridged by methanol (B129727) molecules | --- |

| Co(II) | Mononuclear | Co:Ligand ratio of 1:2 | Potential Chemosensor |

| Ni(II) | Mononuclear | Ni:Ligand ratio of 1:2 | --- |

| Cu(II) | Mononuclear | Square planar | --- |

Potential in Polymer and Functional Material Development

The functional groups on the this compound molecule—specifically the ethenyl (vinyl) group—offer a reactive site for polymerization. This suggests a potential for incorporating this compound into polymer chains to create functional materials with novel optical or electronic properties.

Research has demonstrated the fabrication of polymer film test strips by embedding a quinoline-2-thione probe into a poly(ethylene oxide) matrix for the detection of chemical vapors. nih.gov This highlights the compatibility of these compounds with polymer hosts. Furthermore, quinoline derivatives have been used as precursors for the synthesis of coordination polymers. mdpi.com In one example, a ligand derived from quinoline and pyridine (B92270) was used to create a 2D photoluminescent coordination polymer with copper(II) ions. mdpi.com Such materials are of interest for applications in sensors, catalysis, and electronics. The vinyl group on this compound could potentially be used to create either addition polymers or to functionalize existing polymer backbones, thereby imparting the unique photophysical and coordination properties of the quinoline-thione moiety to a macromolecular system.

Future Perspectives and Emerging Research Avenues for 3 Ethenyl 4 Methyl 1h Quinoline 2 Thione Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is continuously evolving, with a strong emphasis on green chemistry principles. Future research into the synthesis of 3-ethenyl-4-methyl-1H-quinoline-2-thione is expected to focus on methodologies that are not only efficient but also environmentally benign.

One promising approach involves the use of microwave technology combined with solid supports like neutral alumina (B75360) or montmorillonite (B579905) K10 clay. This technique has been shown to significantly increase product yields and drastically reduce reaction times for the synthesis of related 4-alkyl-3-vinyl quinoline-2(1H)-thiones compared to classical heating methods. Adopting such solvent-free, solid-phase microwave-assisted synthesis would represent a significant step towards a more sustainable production of this compound.

Another advanced synthetic strategy that warrants exploration is the regioselective deoxygenative C-H functionalization of quinoline-N-oxides. organic-chemistry.org Recent studies have demonstrated that readily available quinoline-N-oxides can react with thiourea (B124793), upon activation with triflic anhydride, to produce a variety of quinoline-2-thiones in good to high yields. organic-chemistry.orgacs.orgnih.gov This metal-free method is experimentally simple and tolerates a wide range of functional groups, offering a streamlined and versatile route to the target compound and its derivatives. organic-chemistry.org Developing a one-pot procedure based on this chemistry, directly converting substituted quinolines to their corresponding 2-thione counterparts without isolating the N-oxide intermediate, would further enhance synthetic efficiency. organic-chemistry.org

| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |

| Microwave-Assisted Synthesis on Solid Supports | Increased yields, reduced reaction times, solvent-free conditions, recyclability of supports. | Greener, faster, and more efficient production. |

| Deoxygenative C-H/C-S Functionalization | High regioselectivity, metal-free, mild conditions, functional group tolerance, experimental simplicity. organic-chemistry.orgacs.orgnih.gov | Provides a general and robust access to diverse functionalized derivatives. |

Deeper Mechanistic Elucidation of Biological Activities and Target Validation

Quinoline-2-thione derivatives have emerged as potential candidates for cancer therapy. nih.gov For instance, a related derivative, referred to as KA3D, has demonstrated significant anti-tumor activity against ovarian cancer both in vitro and in vivo. nih.gov This compound was found to induce apoptosis and affect the cell cycle of cancer cells. nih.gov

Future research should undertake a comprehensive investigation into the biological activities of this compound. Initial screening should assess its cytotoxic effects against a panel of human cancer cell lines. Should promising activity be identified, subsequent studies must focus on elucidating the underlying mechanism of action. This would involve identifying the specific molecular targets and signaling pathways modulated by the compound. Techniques such as flow cytometry to analyze cell cycle and apoptosis, and western blotting to probe key proteins involved in these processes, will be crucial. nih.gov Validating these targets is paramount for understanding the compound's therapeutic potential and for the rational design of more potent analogues.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For this compound, advanced computational modeling can provide profound insights into its structure-property relationships.

Future work should employ techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. QSAR models can be developed to correlate structural features of a library of this compound derivatives with their biological activities, helping to predict the potency of novel, unsynthesized compounds. Molecular docking can be used to predict the binding mode and affinity of the compound to specific biological targets, such as enzymes or receptors, thereby guiding the optimization of its structure to enhance binding and efficacy. These computational approaches, when used in synergy with experimental work, can significantly streamline the design-synthesis-testing cycle.

| Computational Technique | Objective | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. | Predictive models for designing new derivatives with enhanced potency. |

| Molecular Docking | To predict the binding orientation and affinity of the molecule to a biological target. | Identification of key interactions to guide lead optimization. |

Exploration of New Application Domains in Advanced Materials

The unique structural features of the quinoline scaffold suggest that its derivatives could find applications beyond medicine. Quinoline-2-thiones, for example, are known to be useful as fluorescent probes and corrosion inhibitors. organic-chemistry.org The presence of the vinyl group in this compound offers a site for polymerization or for click-chemistry reactions, allowing it to be incorporated into larger macromolecular structures.

Future research should explore the potential of this compound in the field of advanced materials. Its photophysical properties should be thoroughly characterized to assess its suitability for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor for specific analytes. The sulfur atom in the thione group suggests a strong affinity for metal surfaces; thus, its efficacy as a corrosion inhibitor for various metals and alloys should be investigated. The ability to functionalize or polymerize the molecule via its vinyl group could lead to the development of novel functional polymers with tailored optical, electronic, or protective properties.

Rational Design of Next-Generation 1H-Quinoline-2-thione Based Molecular Entities

The concept of rational design is fundamental to modern chemistry, enabling the creation of molecules with precisely tailored properties. nih.govmdpi.com For this compound, a deep understanding of its structure-activity relationships (SAR) is the key to designing next-generation molecular entities. nih.gov

Future efforts should focus on systematically modifying the structure of this compound and evaluating the impact of these changes on its biological or material properties. This could involve:

Modification of the vinyl group: Transforming the vinyl group into other functional groups (e.g., epoxides, alcohols, or carboxylic acids) to modulate reactivity and polarity.

Substitution on the quinoline ring: Introducing various substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) at different positions on the benzene (B151609) ring portion of the quinoline scaffold to tune electronic properties and bioavailability.

Derivatization of the thione group: Alkylating or arylating the sulfur atom to create a new series of 2-(alkylthio)- or 2-(arylthio)quinolines, which may possess distinct properties from the parent thione.

By combining the insights gained from SAR studies, biological mechanism elucidation, and computational modeling, researchers can rationally design and synthesize new generations of 1H-quinoline-2-thione-based molecules with superior performance for specific applications in medicine or materials science. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-ethenyl-4-methyl-1H-quinoline-2-thione?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves reacting a 2-chloroquinoline precursor with sodium sulfide (Na₂S) in dry DMF to replace the chloride with a thione group, followed by functionalization of the ethenyl and methyl groups . For example, 6-amino-2-chloroquinoline derivatives have been converted to thione analogs using Na₂S under inert conditions, with subsequent purification via recrystallization . Alternative routes may employ Suzuki-Miyaura cross-coupling to introduce aryl/ethenyl groups using Pd(PPh₃)₄ catalysts, as demonstrated for structurally similar quinolines .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Catalyst loading : Reducing Pd(PPh₃)₄ to 2–5 mol% minimizes side reactions while maintaining efficiency .

- Temperature : Reactions involving Na₂S proceed best at 25–40°C to avoid decomposition of the thione intermediate .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene/ethanol mixtures improve cross-coupling yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (10–30%) resolves thione tautomers and byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., ethenyl protons at δ 5.5–6.5 ppm) and carbon shifts (thione C=S at δ 165–180 ppm) .

- IR Spectroscopy : Detect C=S stretches near 1150–1250 cm⁻¹ and C=C (ethenyl) at 1600–1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can tautomerism in the thione group complicate spectral interpretation, and how is this resolved?

Methodological Answer:

The thione (-C=S) and thiol (-SH) tautomers coexist, leading to split NMR peaks or broad IR bands. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening signals .

- X-ray crystallography : Resolves tautomeric preference definitively; for example, thione dominance is observed in crystalline phases of similar compounds .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and simulate spectra for comparison .

Basic: What biological activities have been reported for quinoline-2-thione derivatives?

Methodological Answer:

Quinoline-2-thiones exhibit:

- Antimicrobial activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Neuroprotective potential : Derivatives inhibit acetylcholinesterase (AChE) in Alzheimer’s models (IC₅₀ values: 1–10 µM) .

- Anticancer properties : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ values correlated to substituent electronegativity .

Advanced: How can researchers design experiments to resolve contradictions in biological activity data?

Methodological Answer: